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Compound of Interest

Compound Name: Phenothiazine, 10-acetyl-, 5-oxide

Cat. No.: B074548

A comprehensive guide for researchers, scientists, and drug development professionals on the
distinct spectroscopic characteristics of phenothiazine, phenothiazine S-oxide, and
phenothiazine S,S-dioxide.

This guide provides a detailed comparison of the ultraviolet-visible (UV-Vis), infrared (IR),
nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for phenothiazine and
its key oxidized metabolites, phenothiazine S-oxide and phenothiazine S,S-dioxide.
Understanding the spectroscopic shifts upon oxidation of the sulfur atom is crucial for the
identification, characterization, and quality control of these compounds in pharmaceutical and
materials science research.

Introduction

Phenothiazine is a sulfur and nitrogen-containing heterocyclic compound that forms the core
structure of a wide range of psychoactive drugs. Its therapeutic efficacy and metabolic fate are
closely linked to the oxidation state of the sulfur atom. The primary metabolites, phenothiazine
S-oxide and phenothiazine S,S-dioxide, are formed through enzymatic oxidation in the body.
The addition of one or two oxygen atoms to the sulfur atom significantly alters the electronic
and steric properties of the molecule, leading to distinct spectroscopic signatures. This guide
presents a side-by-side comparison of these signatures to aid in their unambiguous
identification.

Spectroscopic Data Comparison
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The following tables summarize the key spectroscopic data for phenothiazine, its S-oxide, and
S,S-dioxide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The oxidation of the sulfur atom in phenothiazine leads to noticeable shifts in the electronic
absorption spectra. The introduction of the electron-withdrawing sulfoxide and sulfone groups
causes a hypsochromic (blue) shift in the main absorption bands.

Compound Amax (nm) Solvent
Phenothiazine 253, 320 Ethanol
Phenothiazine S-oxide 229, 271, 303, 336 Not Specified[1]
Phenothiazine S,S-dioxide ~235, 290 Not Specified

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the oxidation state of the sulfur atom in
phenothiazine derivatives. The characteristic stretching vibrations of the S=0 (sulfoxide) and
S(=0):z (sulfone) groups appear in distinct regions of the spectrum.

Key Vibrational .
Compound . Assignment
Frequencies (cm~?)

Phenothiazine ~3340 N-H stretch

Phenothiazine S-oxide 1000-1100 S=0 stretch

o o 1332-1349 (asymmetric),
Phenothiazine S,S-dioxide ) S(=0): stretch
1120-1160 (symmetric)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Oxidation of the sulfur atom significantly influences the chemical environment of the nearby
protons and carbons, resulting in downfield shifts in the NMR spectra. This is due to the
electron-withdrawing nature of the sulfoxide and sulfone groups.
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IH NMR Chemical Shifts (8, ppm) in CDCls

Phenothiazine S- Phenothiazine S,S-

Proton Phenothiazine

oxide dioxide
H-1, H-9 ~6.8-7.2 (M) ~7.2-7.5 (m) ~7.8-8.1 (m)
H-2, H-8 ~6.8-7.2 (M) ~7.2-7.5 (m) ~7.4-7.6 (M)
H-3, H-7 ~6.8-7.2 (M) ~7.2-7.5 (m) ~7.4-7.6 (M)
H-4, H-6 ~6.8-7.2 (M) ~7.2-7.5 (m) ~7.8-8.1 (m)
N-H ~8.0 (br s) ~9.0 (br s) ~10.0 (br s)

Note: The aromatic region often presents as complex multiplets. The indicated ranges are
approximate.

13C NMR Chemical Shifts (8, ppm) in DMSO-de

Phenothiazine S- Phenothiazine S,S-

Carbon Phenothiazine . o
oxide dioxide
C-1,C-9 ~115 ~120 ~125
C-2,C-8 ~122 ~125 ~128
C-3,C-7 ~127 ~130 ~133
C-4,C-6 ~115 ~120 ~125
C-4a, C-5a ~144 ~140 ~138
C-10a, C-11a ~126 ~130 ~135

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns
of the compounds. The molecular ion peaks confirm the addition of oxygen atoms.
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Molecular Weight (  [M]* or [M+H]*
Compound Molecular Formula

g/mol) (m/z)
Phenothiazine C12H9NS 199.27 199
Phenothiazine S-oxide  Ci2HoaNOS 215.27 216 ([M+H])[2]
Phenothiazine S,S- C1HoNOAS 931 27 931

dioxide

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Phenothiazine S-oxide and S,S-dioxide

Phenothiazine S-oxide and S,S-dioxide can be synthesized by the oxidation of phenothiazine.
[3] A common method involves the use of hydrogen peroxide in acetic acid. By controlling the
stoichiometry of the oxidizing agent and the reaction conditions, selective oxidation to the S-
oxide or S,S-dioxide can be achieved. For instance, oxidation with one equivalent of hydrogen
peroxide at room temperature typically yields the S-oxide, while using an excess of the
oxidizing agent and higher temperatures favors the formation of the S,S-dioxide.[4]

UV-Vis Spectroscopy

UV-Vis spectra are typically recorded on a double-beam spectrophotometer using quartz
cuvettes with a 1 cm path length. The compounds are dissolved in a suitable UV-grade solvent,
such as ethanol or methanol, at a concentration of approximately 10-> M. The spectra are
recorded over a wavelength range of 200-400 nm.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.
Solid samples can be prepared as KBr pellets by grinding a small amount of the compound
with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively,
spectra can be recorded using an attenuated total reflectance (ATR) accessory. The spectra
are typically scanned over the range of 4000-400 cm~1.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500
MHz for *H). Samples are dissolved in a deuterated solvent such as deuterated chloroform
(CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds), with tetramethylsilane (TMS) used as an
internal standard (0 ppm). For *H NMR, typical spectral parameters include a spectral width of
0-12 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR,
a spectral width of 0-200 ppm is common.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, such as electron ionization
(El) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the ion source,
and the resulting mass spectrum shows the molecular ion and characteristic fragment ions. For
ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer,
often yielding the protonated molecule [M+H]*.

Visualization of Relationships

The following diagrams illustrate the relationships between phenothiazine and its oxidized
forms, as well as a typical experimental workflow for their spectroscopic comparison.

Caption: Oxidation of Phenothiazine to its S-oxide and S,S-dioxide.

Caption: Workflow for Spectroscopic Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Phenothiazine
and Its S-Oxidized Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074548#spectroscopic-comparison-of-phenothiazine-
its-s-oxide-and-s-s-dioxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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